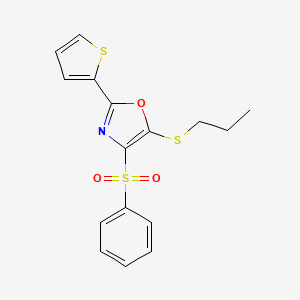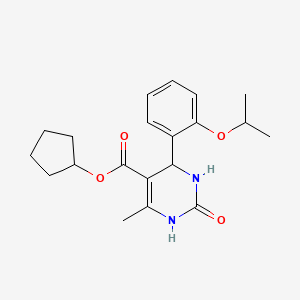![molecular formula C18H22O4 B4964949 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. However, due to its ability to enhance endurance performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug (PED).
Wirkmechanismus
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene exerts its effects through the activation of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and energy expenditure. By activating PPARδ, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene enhances fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to have several biochemical and physiological effects, including increased endurance performance, improved lipid metabolism, reduced inflammation, and enhanced glucose uptake. In animal models, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been found to increase running endurance by up to 70%, which is attributed to its ability to enhance fatty acid oxidation and improve oxygen utilization. In humans, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to increase HDL cholesterol levels and reduce triglyceride levels, indicating its potential as a lipid-lowering agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has several advantages for lab experiments, including its ability to modulate PPARδ activity, which is involved in many physiological processes. It is also relatively easy to synthesize and purify, making it accessible for research purposes. However, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has some limitations, including its potential to cause liver toxicity and the lack of long-term safety data in humans.
Zukünftige Richtungen
There are several future directions for research on 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene, including investigating its potential as a treatment for metabolic disorders, cardiovascular diseases, and cancer. Additionally, more studies are needed to determine the long-term safety and efficacy of 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene in humans. Furthermore, the development of novel PPARδ agonists with improved selectivity and potency is an area of active research.
Synthesemethoden
The synthesis of 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene involves several steps, including the reaction of 4-chlorobutyryl chloride with 3-methoxyphenol to form 4-(3-methoxyphenoxy)butyryl chloride, which is then reacted with 1-methoxy-2-hydroxybenzene to yield 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and cancer. In animal models, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to improve insulin sensitivity, reduce body weight and fat mass, and increase HDL cholesterol levels. In humans, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been investigated for its ability to improve lipid profiles, reduce inflammation, and enhance exercise capacity.
Eigenschaften
IUPAC Name |
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-19-15-8-7-9-16(14-15)21-12-5-6-13-22-18-11-4-3-10-17(18)20-2/h3-4,7-11,14H,5-6,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTITGLOOUHZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4964875.png)
![2-(4-{2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4964880.png)

![1-[6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4964897.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4964901.png)

![3-(5-{4-[(4-carboxyphenyl)sulfonyl]phenoxy}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B4964915.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate](/img/structure/B4964919.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4964929.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4964930.png)

![methyl 4-{[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4964958.png)

![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)